molecular formula C19H20N2O3 B7755083 N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B7755083
M. Wt: 324.4 g/mol
InChI Key: WBARTMAHIJCHIV-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide is an organic compound that belongs to the class of amides It features a cyanophenyl group and a diethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 3,4-diethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-cyanophenyl)-2-(3,4-dihydroxyphenyl)acetamide
  • N-(2-cyanophenyl)-2-(3,4-dimethylphenyl)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide is unique due to the presence of the diethoxy groups, which can influence its chemical reactivity and biological activity. The compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-23-17-10-9-14(11-18(17)24-4-2)12-19(22)21-16-8-6-5-7-15(16)13-20/h5-11H,3-4,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBARTMAHIJCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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